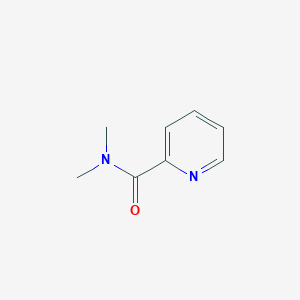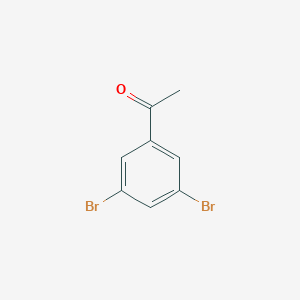
3',5'-Dibromoacetophenone
Overview
Description
3’,5’-Dibromoacetophenone is an organic compound with the molecular formula C8H6Br2O. It is a derivative of acetophenone where two bromine atoms are substituted at the 3’ and 5’ positions of the phenyl ring. This compound is known for its utility in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’,5’-Dibromoacetophenone can be synthesized through the bromination of acetophenone. One common method involves the use of bromine in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out in a solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods: In industrial settings, the bromination process can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of biphasic electrolysis with sodium bromide and sulfuric acid as a supporting electrolyte has also been reported as an efficient method for the α-bromination of acetophenones .
Chemical Reactions Analysis
Types of Reactions: 3’,5’-Dibromoacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of substituted acetophenone derivatives.
Reduction: Formation of 3’,5’-dibromo-1-phenylethanol.
Oxidation: Formation of 3’,5’-dibromobenzoic acid
Scientific Research Applications
3’,5’-Dibromoacetophenone is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It acts as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3’,5’-Dibromoacetophenone involves its ability to act as an electrophile due to the presence of the carbonyl group and the electron-withdrawing bromine atoms. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies .
Comparison with Similar Compounds
- 3-Bromoacetophenone
- 4-Bromoacetophenone
- 2,4-Dibromoacetophenone
Comparison: 3’,5’-Dibromoacetophenone is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to 3-bromoacetophenone and 4-bromoacetophenone, the dibromo derivative offers additional sites for substitution, making it more versatile in synthetic applications. The presence of two bromine atoms also enhances its electrophilic character, making it more reactive towards nucleophiles .
Properties
IUPAC Name |
1-(3,5-dibromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFJDRRYVMJBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347456 | |
| Record name | 3',5'-Dibromoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14401-73-1 | |
| Record name | 1-(3,5-Dibromophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14401-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Dibromoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reported solid-state conformation of 2′-amino-3′,5′-dibromoacetophenone?
A1: The research confirmed that the solid-state conformation of 2′-amino-3′,5′-dibromoacetophenone aligns with previously proposed solution conformations for similar compounds. [] This finding suggests that the conformational preferences observed in solution are maintained in the solid state, which can be valuable information for understanding the molecule's behavior in different environments. Further research might explore if this conformational stability influences the molecule's potential biological activity or interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

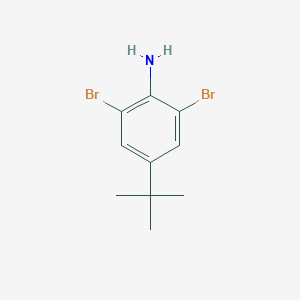
![N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine;sulfuric acid](/img/structure/B81552.png)
![1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B81553.png)
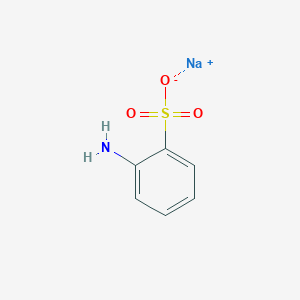
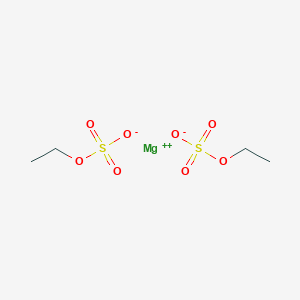
![N-[(E)-ethylideneamino]benzamide](/img/structure/B81556.png)
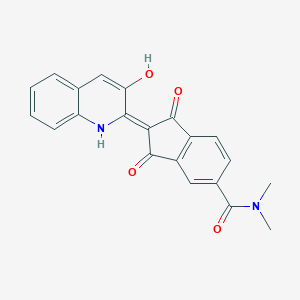
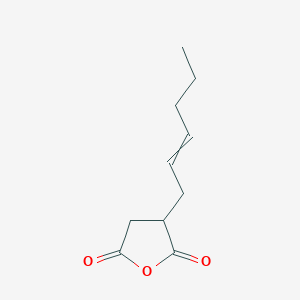
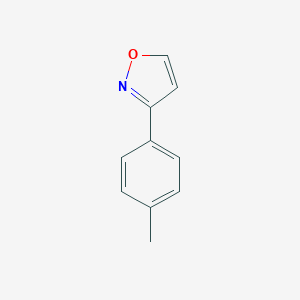

![3-Methyl-[1,1'-biphenyl]-2-amine](/img/structure/B81568.png)
